molecular formula C13H17N3O2 B2598549 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2034580-20-4

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2598549
CAS No.: 2034580-20-4
M. Wt: 247.298
InChI Key: PRBKCHKJQTYTAY-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a butenone moiety

Biochemical Analysis

Cellular Effects

It is suggested to be involved in T-cell receptor (TCR)-mediated T-cell activation , indicating a potential role in immune response

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is not well established. It is suggested to act as a positive regulator of T-cell coactivation

Temporal Effects in Laboratory Settings

It is suggested that intermolecular interactions may allow for proton transfer , but information on its stability, degradation, and long-term effects on cellular function is limited.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. While pyridazinone derivatives have shown potent inodilator effects in cats

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is suggested that intermolecular interactions may allow for proton transfer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate alkylating agent to form the pyridazin-3-yloxy intermediate.

    Formation of Pyrrolidin-1-yl Intermediate: Pyrrolidine is reacted with a suitable reagent to introduce the desired substituents.

    Coupling Reaction: The pyridazin-3-yloxy intermediate is then coupled with the pyrrolidin-1-yl intermediate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3(2H)-ones: These compounds share the pyridazine ring and have similar pharmacological properties.

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in medicinal chemistry for their biological activity.

Uniqueness

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-10(2)8-13(17)16-7-5-11(9-16)18-12-4-3-6-14-15-12/h3-4,6,8,11H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBKCHKJQTYTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=NN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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